Alanine, 3-azido-, tert-butyl ester, DL-
CAS No.: 108283-47-2
Cat. No.: VC20740104
Molecular Formula: C7H14N4O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108283-47-2 |
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Molecular Formula | C7H14N4O2 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | tert-butyl (2S)-2-amino-3-azidopropanoate |
Standard InChI | InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)5(8)4-10-11-9/h5H,4,8H2,1-3H3/t5-/m0/s1 |
Standard InChI Key | IODQEOZOWBWACX-YFKPBYRVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CN=[N+]=[N-])N |
SMILES | CC(C)(C)OC(=O)C(CN=[N+]=[N-])N |
Canonical SMILES | CC(C)(C)OC(=O)C(CN=[N+]=[N-])N |
Chemical Identity and Structural Properties
Alanine, 3-azido-, tert-butyl ester, DL- is characterized by its unique molecular structure combining a standard amino acid framework with specialized functional groups. The compound presents significant synthetic utility due to its reactive azido group coupled with the protective tert-butyl ester moiety.
Basic Molecular Information
The compound is registered with CAS number 108283-47-2 and has been assigned PubChem CID 135705. It possesses the molecular formula C7H14N4O2 with a calculated molecular weight of 186.21 g/mol . The DL- designation indicates that the compound exists as a racemic mixture containing both enantiomeric forms.
Table 1. Molecular Identity Information
Parameter | Value |
---|---|
Name | Alanine, 3-azido-, tert-butyl ester, DL- |
CAS Registry Number | 108283-47-2 |
PubChem CID | 135705 |
Molecular Formula | C7H14N4O2 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | tert-butyl (2S)-2-amino-3-azidopropanoate |
InChIKey | IODQEOZOWBWACX-YFKPBYRVSA-N |
Structural Characteristics
The chemical structure of this compound features several key functional groups that determine its chemical behavior and applications. The primary amino group at the alpha carbon provides a site for peptide bond formation, while the azido group at the beta position offers opportunities for bioorthogonal reactions. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality.
The compound's structure can be represented using SMILES notation as CC(C)(C)OC(=O)C@HN, which captures its essential connectivity pattern . The three-dimensional arrangement of atoms influences the compound's reactivity and its behavior in biological systems.
Applications in Peptide Chemistry and Bioconjugation
Alanine, 3-azido-, tert-butyl ester, DL- offers significant utility in various chemical and biochemical applications, primarily due to the unique reactivity profile of the azido group combined with the protected carboxylic acid function.
Peptide Synthesis Applications
The compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl ester protects the carboxylic acid functionality during coupling reactions, while the free amine group at the alpha position is available for peptide bond formation with activated carboxylic acids.
As a modified amino acid, this compound allows the incorporation of the azido functionality into peptide sequences, creating opportunities for further modification after peptide assembly. This approach contributes to the generation of sequence-defined peptides with tailored properties and functionalities.
Click Chemistry and Bioorthogonal Reactions
The azido group in Alanine, 3-azido-, tert-butyl ester, DL- makes it particularly valuable for click chemistry applications, especially copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bioorthogonal reaction allows for the selective modification of the azido group even in complex biological environments.
Recent research on related azido amino acid derivatives demonstrates their functionalization through cycloaddition to form various structures including α-triazolo amino acids . Similar transformations could be applicable to Alanine, 3-azido-, tert-butyl ester, DL-, though the reactivity would differ due to the azido group being at the beta position rather than the alpha position.
Peptoid and Peptidomimetic Development
The compound may contribute to the development of peptoids and other peptidomimetics. Research indicates that amino acid building blocks with diverse side chains can be employed in iterative Ugi reactions to create sequence-defined peptoids . The azido functionality offers additional opportunities for diversification and can lead to the creation of novel peptoid structures with unique properties.
Chemical and Structural Analysis
The chemical and structural properties of Alanine, 3-azido-, tert-butyl ester, DL- are fundamental to understanding its behavior in chemical reactions and biological systems.
Reactivity Profile
The azido group in this compound exhibits distinctive reactivity that defines many of its applications:
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Cycloaddition reactions, particularly with alkynes in click chemistry
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Reduction to primary amines, which can be further functionalized
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Potential photoreactivity, as azides can undergo photolysis under certain conditions
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Staudinger reactions with phosphines to form iminophosphoranes
This reactivity profile makes Alanine, 3-azido-, tert-butyl ester, DL- a versatile building block for diverse chemical transformations leading to novel structures and functionalities.
Research Applications and Future Directions
The unique structure and reactivity of Alanine, 3-azido-, tert-butyl ester, DL- position it as a valuable tool in multiple research domains.
Current Research Applications
Current applications of this compound and related azido amino acid derivatives include:
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Development of bioorthogonal protein labeling strategies
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Creation of post-translationally modified peptide analogs
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Synthesis of peptide-based pharmaceutical candidates
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Investigation of structure-activity relationships in modified peptides
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